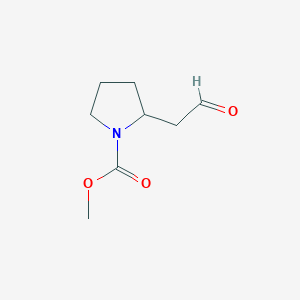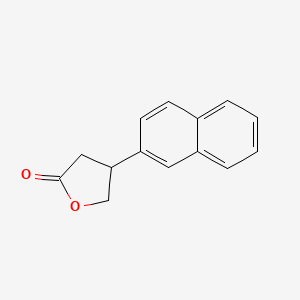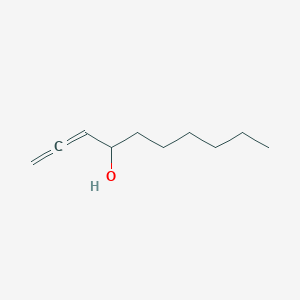![molecular formula C17H25BO B14433236 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane CAS No. 75400-50-9](/img/structure/B14433236.png)
9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane: is an organoborane compound known for its utility in organic synthesis, particularly in hydroboration reactions. This compound is characterized by its unique bicyclic structure, which includes a boron atom bridged within a nonane ring system. It is a colorless solid that is widely used as a reagent in various chemical transformations due to its high regioselectivity and functional group tolerance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The reaction proceeds through the formation of a hydride-bridged dimer, which is then cleaved in the presence of reducible substrates . The reaction conditions are generally mild, and the process is highly efficient, yielding high-purity crystalline products .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The compound is commercially available as a solution in tetrahydrofuran and as a solid .
Chemical Reactions Analysis
Types of Reactions: 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Hydroboration: This is the most common reaction, where the compound adds across double bonds to form organoboranes.
Oxidation: The organoboranes formed can be oxidized to alcohols using hydrogen peroxide in aqueous potassium hydroxide.
Substitution: The compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Hydroboration: Typically performed in tetrahydrofuran at room temperature.
Oxidation: Hydrogen peroxide and aqueous potassium hydroxide are commonly used.
Substitution: Various halides and nucleophiles can be used under mild conditions.
Major Products:
Alcohols: Formed through oxidation of organoboranes.
Derivatives: Various substituted organoboranes can be synthesized.
Scientific Research Applications
Chemistry: In chemistry, 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane is extensively used in the synthesis of complex organic molecules. Its high regioselectivity makes it a valuable reagent for hydroboration reactions, leading to the formation of terminal alcohols and other functionalized compounds .
Biology and Medicine: Its ability to form stable organoboranes makes it useful in drug development and other biomedical research .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role in Suzuki-Miyaura coupling reactions is particularly noteworthy, as it facilitates the formation of carbon-carbon bonds under mild conditions .
Mechanism of Action
The mechanism of action of 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane primarily involves its role as a hydroboration reagent. The boron atom in the compound acts as an electrophile, adding across double bonds in alkenes to form organoboranes. This process is highly regioselective, favoring the formation of terminal organoboranes . The resulting organoboranes can then undergo further transformations, such as oxidation or substitution, to yield various functionalized products .
Comparison with Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A closely related compound used in similar hydroboration reactions.
Borane-Tetrahydrofuran Complex: Another hydroboration reagent with different selectivity and reactivity.
Catecholborane: Used for hydroboration but with different regioselectivity compared to 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane.
Uniqueness: this compound stands out due to its high regioselectivity and functional group tolerance. Its ability to form stable organoboranes and undergo various transformations makes it a versatile reagent in organic synthesis .
Properties
CAS No. |
75400-50-9 |
|---|---|
Molecular Formula |
C17H25BO |
Molecular Weight |
256.2 g/mol |
IUPAC Name |
9-[2-(4-methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C17H25BO/c1-19-17-10-8-14(9-11-17)12-13-18-15-4-2-5-16(18)7-3-6-15/h8-11,15-16H,2-7,12-13H2,1H3 |
InChI Key |
NNPSORIGCRAFJB-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)
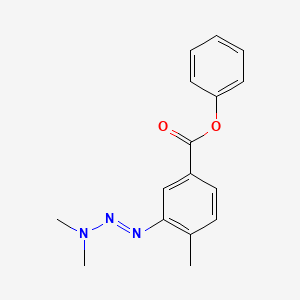
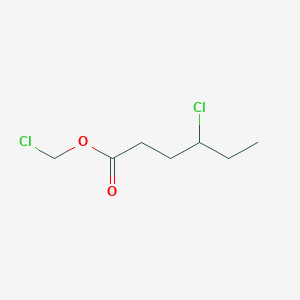
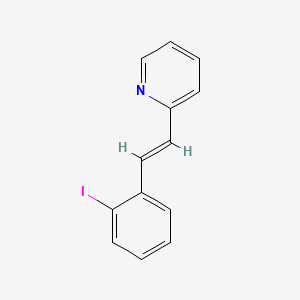
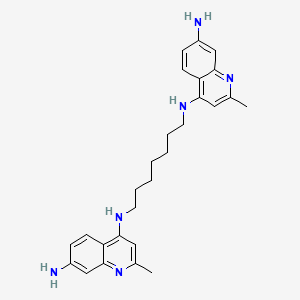
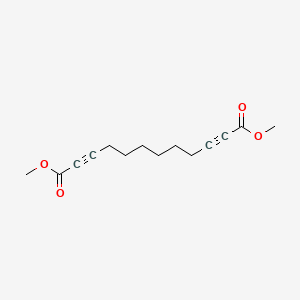
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
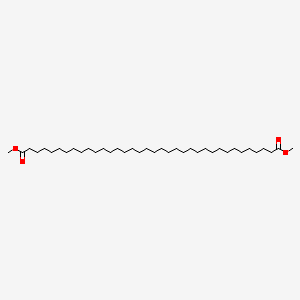

![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride](/img/structure/B14433190.png)

